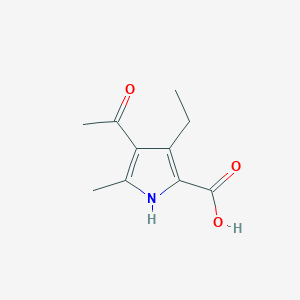
4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
説明
4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an acetyl group at the 4-position, an ethyl group at the 3-position, and a methyl group at the 5-position of the pyrrole ring. Its molecular formula is with a molecular weight of approximately 195.22 g/mol.
The primary mechanism of action for this compound involves its interaction with bromodomain and extra-terminal domain (BET) proteins, specifically BRD2, BRD3, BRD4, and BRDT. This compound acts as an inhibitor by binding to the bromodomains of these proteins, preventing them from recognizing acetylated lysine residues on histones. This inhibition leads to significant alterations in gene expression and cellular metabolism.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies using the human breast cancer cell line MCF-7 demonstrated that treatment with this compound significantly inhibited cell proliferation. Specifically, a concentration of 50 µM resulted in marked reductions in cell growth, suggesting its potential as a therapeutic agent against certain cancers.
Antimicrobial Properties
The compound also shows promising antimicrobial activity. Pyrrole derivatives are known for their antibacterial properties, and studies have indicated that similar compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The biological activity of this compound in this context remains an area of active investigation .
Study on Cancer Cell Lines
In a controlled laboratory setting, MCF-7 cells treated with this compound were analyzed over time to assess proliferation rates and metabolic changes. The results indicated a significant decrease in proliferation rates compared to untreated controls, highlighting the compound's potential as an effective anticancer agent.
Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of pyrrole derivatives against common pathogens. The findings revealed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that this class of compounds could be developed into new antibacterial agents .
Pharmacokinetics and Safety
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics due to its polar nature, which allows it to participate in hydrogen bonding. However, detailed studies on its bioavailability and metabolism are still required to fully understand its pharmacological profile.
特性
IUPAC Name |
4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-7-8(6(3)12)5(2)11-9(7)10(13)14/h11H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTFOSGQIYRSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856343-03-8 | |
| Record name | 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















